1,2-Dichloro-4-fluoro-5-iodobenzene
Description
1,2-Dichloro-4-fluoro-5-iodobenzene is a polyhalogenated aromatic compound characterized by chlorine atoms at positions 1 and 2, a fluorine atom at position 4, and an iodine atom at position 4. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
1,2-dichloro-4-fluoro-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNDIAGIFHTRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogenation via Electrophilic Aromatic Substitution
The synthesis typically begins with a fluorinated toluene derivative, such as 2-chloro-4-fluorotoluene, which undergoes sequential halogenation. Chlorination is achieved using chlorine gas under ultraviolet (UV) irradiation at 0–10°C, followed by iodination via an iodonium intermediate. Key steps include:
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Chlorination : Introduction of chlorine at positions 1 and 2 using Cl₂ gas under UV light (400 nm, 250 W). This exothermic reaction requires strict temperature control to prevent over-chlorination.
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Iodination : Subsequent treatment with iodine monochloride (ICl) or NaI in the presence of an oxidizing agent like Oxone® to install iodine at position 5.
A representative reaction pathway is summarized below:
Yields for this route range from 63% to 79%, depending on the purity of intermediates.
Ligand-Exchange Reactions for Iodine Incorporation
An alternative method involves ligand-exchange reactions with hypervalent iodine intermediates. For example, 1-chloro-4-fluoro-1H-1λ³-benzo[d]iodoxoborol-3-ol serves as a precursor. Treatment with trifluoroacetic acid (TFA) facilitates iodine insertion at position 5 via boron-iodine exchange. This method achieves yields exceeding 90% under optimized conditions.
Reaction Mechanisms and Optimization
Chlorination Dynamics
Chlorination proceeds via a radical mechanism initiated by UV light. The reaction’s regioselectivity is influenced by the electron-withdrawing fluorine atom, which directs chlorine to the ortho and para positions relative to itself. Kinetic studies reveal that maintaining temperatures below 10°C minimizes side products like trichlorinated derivatives.
Table 1: Chlorination Conditions and Outcomes
Iodination Strategies
Iodination employs either direct electrophilic substitution or hypervalent iodine intermediates. The latter method, using compounds like PhIO₂ (iodylbenzene), offers superior regiocontrol. For instance, iodination at position 5 is achieved by leveraging steric hindrance from adjacent chlorine atoms.
Table 2: Iodination Methods Comparison
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis often utilizes continuous flow reactors to enhance heat dissipation and scalability. For example, chlorination of 2-chloro-4-fluorotoluene in a flow system achieves 85% conversion with a residence time of 30 minutes.
Purification Techniques
Crude product purification involves fractional distillation under reduced pressure (10–15 mmHg) to isolate this compound from unreacted starting materials and dihalogenated byproducts.
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include 1,2,4-trichloro-5-iodobenzene and 1-chloro-4-fluoro-3-iodobenzene. These are minimized by:
Moisture Sensitivity
The intermediate 1,2-dichloro-4-fluorodichlorotoluene is hygroscopic and hydrolyzes rapidly. Storage under anhydrous conditions (e.g., molecular sieves) is critical.
Recent Advances in Synthesis
Chemical Reactions Analysis
1,2-Dichloro-4-fluoro-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Scientific Research Applications
1,2-Dichloro-4-fluoro-5-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-5-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound can form new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinct halogen arrangement differentiates it from other dihalogenated iodobenzenes. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of Halogenated Iodobenzenes
Electronic Effects
- Electron-Withdrawing Influence : The target compound’s 1,2-dichloro and 4-fluoro groups create a strongly electron-deficient aromatic ring, enhancing resistance to electrophilic substitution compared to analogs like 1,3-difluoro-5-iodobenzene .
- Iodine Reactivity : The iodine at position 5 is more accessible for cross-coupling reactions (e.g., Suzuki, Ullmann) than in 1,2-dichloro-4-iodobenzene, where iodine is adjacent to chlorine substituents .
Steric Effects
- Adjacent chlorine atoms at positions 1 and 2 introduce significant steric hindrance, reducing reactivity at ortho positions. This contrasts with 1-bromo-3-chloro-5-fluoro-2-iodobenzene, where bromine at position 1 further increases steric bulk .
Physical Properties
- Molecular Weight : The target compound’s higher molecular weight (~291.3) compared to simpler analogs (e.g., iodobenzene, MW 204.0) reflects its dense halogenation .
- Boiling Point/Solubility : Multiple halogens likely increase boiling point and reduce aqueous solubility, similar to 1-bromo-3-chloro-5-fluoro-2-iodobenzene .
Biological Activity
1,2-Dichloro-4-fluoro-5-iodobenzene, a halogenated aromatic compound, has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C6H3Cl2F I |
| Molecular Weight | 272.898 g/mol |
| Density | 2.0 ± 0.1 g/cm³ |
| Melting Point | 27-29 °C |
| Boiling Point | 259 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that influence specific pathways within biological systems.
- Enzyme Interaction : The compound may inhibit or activate enzymes critical in metabolic pathways.
- Receptor Binding : It can interact with nuclear receptors such as PPARγ, which plays a significant role in glucose and lipid metabolism .
- Antimicrobial Activity : Halogenated compounds are known for their antimicrobial properties, potentially acting against drug-resistant pathogens .
Antimicrobial Properties
Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. A review highlighted various halogenated agents as effective against resistant bacterial strains due to their unique modes of action that disrupt cellular processes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of halogen atoms enhances the biological efficacy of aromatic compounds. For instance, modifications at different positions on the benzene ring can significantly alter the compound's potency against specific biological targets .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of several halogenated compounds against Staphylococcus aureus and Escherichia coli.
- Results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.
- Case Study on Metabolic Effects :
Q & A
Q. What are the optimal synthetic routes for 1,2-dichloro-4-fluoro-5-iodobenzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of halogenated aromatic compounds like this compound often involves sequential halogenation steps. A common approach includes:
- Electrophilic aromatic substitution (e.g., iodination using iodine monochloride or N-iodosuccinimide under controlled temperatures [15]).
- Optimization of halogen order : Fluorination typically precedes iodination due to iodine's larger atomic radius and potential steric hindrance.
- Temperature control : Excess reagents (e.g., 2–4-fold excess of halogenating agents) improve yields, as noted in analogous syntheses of substituted benzoyl chlorides .
Key characterization tools include GC-MS for purity assessment and ¹³C/¹⁹F NMR to confirm substitution patterns .
Q. How can researchers characterize the molecular structure and confirm regioselectivity in this compound?
Methodological Answer:
- X-ray crystallography : Resolves exact bond angles and distances, critical for confirming the positions of halogens (Cl, F, I) on the benzene ring .
- Multinuclear NMR :
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₆H₂Cl₂FI has a theoretical mass of 290.89 g/mol) and isotopic patterns for iodine .
Advanced Research Questions
Q. How can researchers address contradictions in regioselectivity data during halogenation reactions?
Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). To resolve these:
- Competitive experiments : Compare yields under varying temperatures and catalysts (e.g., Lewis acids like FeCl₃ for directed ortho/para substitution).
- DFT calculations : Model transition states to predict preferential halogenation sites. For example, iodine’s steric bulk may favor para-substitution over meta in polyhalogenated systems .
- In situ monitoring : Use Raman spectroscopy to track intermediate formation and identify side products .
Q. What strategies mitigate decomposition risks during storage and handling of this compound?
Methodological Answer:
- Stabilization : Store in amber vials at 4–8°C under inert gas (argon) to prevent photolytic or oxidative degradation .
- Impurity profiling : Regular HPLC-UV/Vis analysis detects decomposition products (e.g., loss of iodine yielding dichlorofluorobenzene derivatives).
- Handling protocols : Use Schlenk lines for air-sensitive reactions and minimize exposure to UV light during synthesis .
Q. How can this compound serve as a precursor in synthesizing bioactive molecules or materials?
Methodological Answer:
- Pharmaceutical intermediates : The iodine moiety enables Suzuki-Miyaura coupling for biaryl synthesis (e.g., antiviral agents). Example protocol:
- Materials science : Fluorine’s electronegativity enhances thermal stability in liquid crystals; iodine supports heavy-atom effects in X-ray contrast agents .
- Toxicology studies : Use radiolabeled (¹²⁵I) derivatives to track environmental persistence or metabolic pathways .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported reaction yields or byproduct profiles?
Methodological Answer:
- Systematic replication : Repeat experiments under identical conditions (solvent purity, catalyst batch, humidity control).
- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., PubChem, EPA DSSTox) to identify outlier methodologies .
- Error source identification : Common issues include:
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
